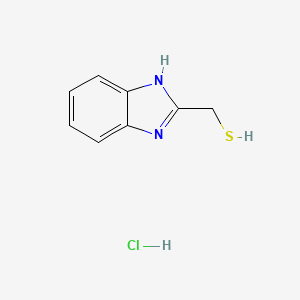

1H-Benzimidazol-2-ylmethanethiol hydrochloride

Description

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS: 295357-66-3) is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol . Structurally, it features a pentanedioic acid (glutaric acid) backbone substituted with a 4-amino-1-oxoisoindolin-2-yl group. This compound is utilized in life sciences research, particularly in the study of pharmaceutical impurities and small-molecule modulators . It is stored under controlled conditions (2–8°C, protected from light and moisture) due to its sensitivity .

Properties

IUPAC Name |

1H-benzimidazol-2-ylmethanethiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c11-5-8-9-6-3-1-2-4-7(6)10-8;/h1-4,11H,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPIECKMWKEZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CS.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1H-Benzimidazol-2-ylmethanethiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing various heterocycles and benzimidazole derivatives.

Biology

- Enzyme Inhibition : Research indicates that 1H-benzimidazol-2-ylmethanethiol hydrochloride interacts with biological macromolecules, particularly enzymes. It has been studied for its potential to inhibit enzymes involved in disease processes, such as tyrosinase, which is crucial in melanin synthesis.

- Antimicrobial Activity : This compound exhibits notable antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antibacterial agent comparable to conventional antibiotics like ciprofloxacin .

Medicine

- Anticancer Properties : The compound is being explored for its anticancer potential. Research has shown that derivatives of 1H-benzimidazol-2-ylmethanethiol can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections .

Industrial Applications

- Catalyst Production : In industrial chemistry, this compound is utilized as a catalyst in various chemical reactions, enhancing reaction rates and yields .

Antimicrobial Efficacy Study

A study titled "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" investigated the antibacterial activity of several derivatives of 1H-benzimidazol-2-ylmethanethiol against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting that modifications on the benzimidazole scaffold could enhance efficacy against resistant strains.

Anticancer Activity Exploration

Research published in "Journal of Medicinal Chemistry" focused on the anticancer properties of 1H-benzimidazol-2-ylmethanethiol derivatives. The study found that specific modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer drugs.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of heterocycles |

| Biology | Enzyme inhibition | Inhibits tyrosinase; antimicrobial activity |

| Medicine | Anticancer and antiviral properties | Induces apoptosis in cancer cells |

| Industry | Catalysts in chemical reactions | Enhances yields and reaction rates |

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-ylmethanethiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Lenalidomide-Related Impurities

Structural Similarities: The compound shares structural motifs with lenalidomide impurities, such as the isoindolinone core and pentanedioic acid chain. For example:

- 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (C₁₃H₁₅N₃O₄, MW: 277.28) differs by an additional oxo group on the pentanedioic acid chain .

- Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate (C₁₅H₁₈N₂O₅, MW: 306.31) replaces the carboxylic acid groups with methyl esters .

Functional Differences: These impurities are critical in quality control for lenalidomide, an immunomodulatory drug used in cancer therapy.

Carglumic Acid (N-Carbamoyl-L-glutamic Acid)

Structural Comparison: Carglumic acid (C₆H₁₀N₂O₅, MW: 190.16) features a pentanedioic acid backbone but substitutes the isoindolinone group with a carbamoyl-amino moiety .

| Parameter | 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid | Carglumic Acid |

|---|---|---|

| Core Structure | Isoindolinone + pentanedioic acid | Carbamoyl-glutamic acid |

| Molecular Weight | 278.26 g/mol | 190.16 g/mol |

| Application | Research impurity standard | Treatment of hyperammonemia |

Functional Role : Carglumic acid is a therapeutic agent for metabolic disorders, highlighting how structural modifications dictate pharmacological activity .

Methotrexate-Related Compounds

Structural Features: Methotrexate impurities, such as 2-{4-[(2,4-diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid (C₁₉H₂₀N₈O₅, MW: 440.41), incorporate a pteridinyl ring instead of isoindolinone .

Functional Contrast: These compounds are intermediates or degradation products of methotrexate, a folate antagonist used in cancer and autoimmune diseases. The pteridinyl moiety enables folate pathway inhibition, unlike the target compound’s isoindolinone-based structure .

Folate Derivatives (Tetrahydrofolate Analogs)

Structural Overlap : Folates like 5-methyltetrahydrofolate (C₂₀H₂₅N₇O₆, MW: 459.46) share a glutamic acid backbone but integrate a pteridine ring and methyl/formyl substituents .

Functional Divergence : Folates are essential for one-carbon metabolism, whereas the target compound lacks the redox-active pteridine system, limiting its role in biochemical pathways .

DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic Acid)

Structural Comparison : DUPA (C₁₁H₁₅N₂O₈, MW: 303.24) contains a urea linkage and dual carboxylic acid groups, enabling high-affinity binding to prostate-specific membrane antigen (PSMA) .

| Parameter | 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid | DUPA |

|---|---|---|

| Key Functional Group | Isoindolinone + amino | Urea + dicarboxylic acids |

| Target | N/A (Research chemical) | PSMA in cancer imaging/therapy |

Application Context : DUPA is used in PSMA-targeted radioligands, illustrating how structural features dictate molecular targeting .

Research and Industrial Relevance

- Pharmaceutical Development : The compound’s structural analogs, like DUPA and methotrexate derivatives, underscore the importance of functional group engineering for target specificity .

- Quality Control : Its role in impurity profiling highlights its necessity in ensuring drug safety and regulatory compliance .

Biological Activity

1H-Benzimidazol-2-ylmethanethiol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C8H8N2S·HCl and a molecular weight of approximately 200.68 g/mol. The compound features a benzimidazole ring fused with a thiol group, which contributes to its reactivity and biological activity. The presence of the hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, derivatives of this compound have shown significant growth inhibition in certain bacterial and yeast strains .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| MRSA | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer cells (H460). Notably, at a concentration of 20 μg/mL, it exhibited over 90% inhibition of cell growth .

Case Study: Inhibition of H460 Cell Growth

In a controlled study, the effect of this compound on H460 lung cancer cells was evaluated:

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent response was observed, with significant reductions in cell viability at higher concentrations.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Metal Complexation : It has been studied for its ability to form complexes with metal ions like Cu(II), Co(II), and Zn(II), which may enhance its biological efficacy .

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a candidate for developing new antimicrobial and anticancer agents.

- Material Science : The compound's properties are being investigated for potential uses in developing new materials with specific functionalities.

Q & A

Basic: What are the established synthetic routes for 1H-Benzimidazol-2-ylmethanethiol hydrochloride?

Answer:

The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and thiol-containing precursors. A common approach is the cyclization of 2-mercaptobenzimidazole intermediates under acidic conditions, followed by hydrochlorination. For example, Yadav et al. (2017) describe a method where 2-mercaptobenzimidazole is alkylated with chloroacetic acid derivatives, followed by purification via recrystallization using ethanol/HCl . Key steps include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of intermediates.

- Characterization : Confirm product purity via melting point analysis and TLC.

- Yield optimization : Adjust stoichiometry of HCl during hydrochlorination to prevent over-protonation.

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety Data Sheets (SDS) for structurally similar benzimidazole hydrochlorides (e.g., 1H-Benzoimidazol-5-ylamine dihydrochloride) highlight:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks due to fine crystalline dust .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm the benzimidazole core (aromatic protons at δ 7.2–8.1 ppm) and thiol moiety (δ 3.5–4.0 ppm for -SCH2-) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 216.05 for C8H9ClN2S) .

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K to minimize thermal motion artifacts .

- Structure solution : Employ SHELXT for phase determination via direct methods, followed by SHELXL for refinement .

- Validation : Check for outliers using R1/wR2 residuals (<0.05) and validate geometry with PLATON (e.g., bond angle deviations <2°) .

- Example : Sun (2011) resolved disorder in a benzimidazole perchlorate complex by refining occupancy ratios of disordered atoms .

Advanced: How do hydrogen-bonding patterns influence its supramolecular assembly?

Answer:

Graph set analysis (Bernstein et al., 1995) reveals:

- Primary motifs : N–H···Cl and S–H···N interactions form chains (C(4) motifs) or rings (R2,2(8)) .

- Packing effects : Intermolecular H-bonds stabilize layered structures, as seen in 2-benzyl-1H-benzimidazole hydrochloride, where Cl− acts as a bifurcated acceptor .

- Methodology : Use Mercury software to visualize H-bond networks and calculate donor-acceptor distances (typically 2.8–3.2 Å) .

Advanced: How are pharmacological activities evaluated in vitro?

Answer:

- Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) using broth microdilution .

- Enzyme inhibition : Test against COX-2 or urease via spectrophotometric monitoring of substrate conversion (e.g., absorbance at 410 nm for urease) .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51), prioritizing poses with ΔG < −7 kcal/mol .

- Cytotoxicity : Validate selectivity via MTT assays on HEK-293 cells (IC50 > 100 μM preferred) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.